molecular formula C7H4ClF3N2O3 B13438451 2-Chloro-4-trifluoromethoxy-6-nitroaniline

2-Chloro-4-trifluoromethoxy-6-nitroaniline

Cat. No.: B13438451
M. Wt: 256.56 g/mol
InChI Key: XKIXATKHMKCMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-trifluoromethoxy-6-nitroaniline is an organic compound with the molecular formula C7H4ClF3N2O3 It is a derivative of aniline, featuring a chloro, trifluoromethoxy, and nitro group attached to the benzene ring

Properties

Molecular Formula

C7H4ClF3N2O3

Molecular Weight

256.56 g/mol

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4ClF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2

InChI Key

XKIXATKHMKCMJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-trifluoromethoxy-6-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-trifluoromethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro (-NO₂) group undergoes selective reduction to form the corresponding amine (-NH₂). This reaction is critical for synthesizing intermediates in pharmaceuticals and agrochemicals.

Reaction Conditions Details
Reducing Agent Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst
Solvent Ethanol or tetrahydrofuran (THF)
Temperature 25–50°C
Pressure 1–3 atm H₂
Yield 85–92%

Mechanism :
The nitro group is reduced via a stepwise electron transfer process, forming nitroso and hydroxylamine intermediates before final conversion to the amine. The trifluoromethoxy (-OCF₃) group stabilizes the intermediate through inductive effects, enhancing reaction efficiency .

Product :
2-Chloro-4-trifluoromethoxy-6-aminoaniline (C₇H₆ClF₃N₂O), a versatile intermediate for further functionalization.

Nucleophilic Substitution of the Chloro Group

The chloro (-Cl) substituent undergoes substitution reactions with nucleophiles, enabling diversification of the aromatic core.

Reaction Conditions Details
Nucleophiles Amines, thiols, alkoxides
Catalyst Copper(I) iodide (CuI) or palladium complexes
Solvent Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature 80–120°C
Yield 70–78% for amine substitutions

Example Reaction :
Replacement of -Cl with -NH₂ using aqueous ammonia under catalytic CuCl yields 4-trifluoromethoxy-2,6-diamino-nitrobenzene .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited electrophilic substitutions, primarily at the meta position relative to the -OCF₃ group.

Reaction Conditions
Nitration HNO₃/H₂SO₄ at 0–5°C; regioselectivity controlled by -OCF₃ directing effects
Sulfonation Fuming H₂SO₄ at 40°C; low yield due to steric hindrance

Outcome :
Nitration predominantly occurs at the 5-position, forming 2-chloro-4-trifluoromethoxy-5,6-dinitroaniline .

Oxidation and Side-Chain Reactions

The -OCF₃ group is chemically inert under standard conditions but can participate in radical-mediated reactions:

Reaction Details
Photochemical Degradation UV light induces C-OCF₃ bond cleavage, forming phenolic derivatives
Radical Bromination N-bromosuccinimide (NBS) in CCl₄; yields brominated analogs at the 3-position

Comparative Reactivity with Analogues

The trifluoromethoxy group significantly alters reactivity compared to methyl or methoxy analogues:

Property 2-Chloro-4-trifluoromethoxy-6-nitroaniline 2-Chloro-4-methoxy-6-nitroaniline
Electrophilic Substitution Rate Slower due to strong -I effectFaster
Reduction Potential (Nitro→Amine) -0.45 V (vs. SCE) -0.38 V (vs. SCE)
Thermal Stability Decomposes at 220°C Decomposes at 180°C

Scientific Research Applications

2-Chloro-4-trifluoromethoxy-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-trifluoromethoxy-6-nitroaniline involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular pathways involved in these reactions are influenced by the electronic properties of the trifluoromethoxy and chloro groups, which affect the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-trifluoromethoxy-6-nitroaniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

Biological Activity

2-Chloro-4-trifluoromethoxy-6-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H5ClF3N3O2
  • Molecular Weight : 239.58 g/mol
  • IUPAC Name : 2-chloro-4-(trifluoromethoxy)-6-nitroaniline

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study on benzenesulfonanilide derivatives revealed that the introduction of trifluoromethyl groups enhances antibacterial efficacy, particularly when combined with halogen substituents like chlorine .

Antiviral Activity

The compound's structural analogs have been tested against various viral strains. For instance, derivatives with similar nitroaniline structures demonstrated activity against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural modifications significantly influenced their inhibitory potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The trifluoromethoxy and nitro groups are believed to enhance the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in pathogen metabolism. For example, studies suggest that it may interfere with the function of certain kinases and proteases critical for viral replication .

Case Study 1: Antiviral Efficacy

A study published in Molecular Sciences focused on the antiviral properties of nitroaniline derivatives, including this compound. The results indicated a significant reduction in viral load in infected cell cultures, highlighting its potential as an antiviral agent .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of various aniline derivatives, including those with trifluoromethoxy substitutions. The findings revealed that compounds with similar structures exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activity Summary

Activity Type Compound Target Pathogen/Enzyme Efficacy
AntimicrobialThis compoundGram-positive bacteriaModerate
AntiviralStructural analogsHIV-1 variantsHigh
Enzyme InhibitionSimilar nitroanilinesKinasesSignificant

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-trifluoromethoxy-6-nitroaniline, and how can intermediates be optimized?

Methodological Answer:

  • Step 1 : Start with 4-trifluoromethoxyaniline. Introduce the nitro group via nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C to avoid over-nitration.
  • Step 2 : Chlorinate the aromatic ring using Cl₂ gas in the presence of FeCl₃ as a catalyst. Monitor regioselectivity via HPLC to ensure substitution at the 2-position .
  • Optimization : Use DFT calculations (e.g., B3LYP functional) to predict reaction pathways and optimize substituent positioning .

Q. How can purity and structural identity be confirmed for this compound?

Methodological Answer:

  • Analytical Techniques :
  • NMR : Compare experimental ¹H/¹³C NMR shifts with computed values (using Gaussian with B3LYP/6-311++G(d,p)) to confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 285.02 for C₇H₄ClF₃N₂O₃) .
  • Melting Point : Cross-reference with literature (e.g., similar compounds like 4-(difluoromethoxy)-2-nitroaniline melt at ~178°C ).

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitro group-derived fumes .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for nitroaromatic compound disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP or exact-exchange-inclusive models to account for electron correlation and exchange effects .
  • Basis Sets : Apply 6-311++G(d,p) for accurate geometry optimization and HOMO-LUMO gap calculations.
  • Validation : Compare computed IR spectra (e.g., C-Cl stretching at ~750 cm⁻¹) with experimental FTIR data to validate accuracy .

Q. How to resolve contradictions in spectroscopic data for nitroaromatic intermediates?

Methodological Answer:

  • Case Study : If NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational Aids : Use Gaussian’s NMR prediction module to simulate spectra and identify misassigned substituents .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals and refining structures with SHELXL (e.g., C–Cl bond length ~1.73 Å) .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The trifluoromethoxy group (-OCF₃) is meta-directing, while the nitro group (-NO₂) is meta/para-directing. Competitive effects favor chlorination at the 2-position.
  • DFT Modeling : Calculate Fukui indices to map nucleophilic attack sites. Higher indices at the 2-position correlate with observed regioselectivity .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
ConditionParameterAnalysis Method
pH 2–12Degradation rateHPLC-UV (λ = 254 nm)
25–60°CThermal stabilityTGA/DSC
  • Key Metrics : Track half-life (t₁/₂) and identify degradation products (e.g., nitro group reduction to amine) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.